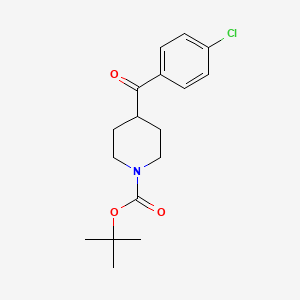

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKNVKLWKSPWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441222 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209808-06-0 | |

| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE chemical properties

An In-Depth Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, also known as this compound. This compound is a pivotal intermediate in medicinal chemistry and drug discovery, primarily due to its incorporation of the benzoylpiperidine scaffold, a privileged structure found in a wide array of bioactive molecules.[1] This document delineates its core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its characteristic spectroscopic signature. Furthermore, we examine its chemical reactivity, focusing on the strategic deprotection of the tert-butyloxycarbonyl (BOC) group to enable further molecular elaboration. The guide concludes with a discussion of its applications as a versatile building block in the synthesis of complex pharmaceutical agents and a summary of essential safety and handling protocols.

Introduction to a Privileged Scaffold

The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is a cornerstone in modern drug design, recognized for its frequent appearance in molecules with diverse therapeutic effects, including antipsychotic, anti-cancer, and neuroprotective agents.[1] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly attractive scaffold for medicinal chemists.[1]

This compound is a specialized derivative within this class. The key features are:

-

The Piperidine Ring: A saturated heterocycle that provides a three-dimensional framework, influencing the solubility and conformational properties of the final molecule.

-

The 4-Chlorobenzoyl Group: This moiety provides a rigid anchor and a site for potential hydrogen bonding and aromatic interactions with biological targets. The chloro-substituent can significantly modulate electronic properties and metabolic stability.

-

The N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is an essential feature for synthetic applications. It deactivates the piperidine nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents, thereby facilitating controlled, stepwise synthesis.[2]

This combination makes the compound an ideal starting material for creating libraries of substituted piperidines aimed at discovering novel therapeutic agents, particularly those targeting the central nervous system.[3]

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and use in synthetic chemistry.

Table 1: Chemical Identifiers

| Property | Value | Source |

| CAS Number | 209808-06-0 | [4] |

| Molecular Formula | C₁₇H₂₂ClNO₃ | [5][6] |

| Molecular Weight | 323.82 g/mol | |

| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate | [6] |

| InChI Key | UGKNVKLWKSPWPH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Light Brown Solid | |

| Purity | ≥96% (Typical) | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [7][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The proposed pathway involves the reaction of a Grignard reagent derived from 1-bromo-4-chlorobenzene with 1-BOC-4-cyanopiperidine, followed by acidic hydrolysis of the intermediate imine.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 209808-06-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 6. N-Boc-4-(3-chlorobenzoyl)piperidine | C17H22ClNO3 | CID 29974586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-BOC-4-(4-chloro-benzoyl)-piperidine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, the precise characterization of chemical entities is paramount. This compound serves as a critical building block in the synthesis of numerous pharmacologically active molecules. Its structural integrity directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this key intermediate. We will move beyond rote procedural descriptions to delve into the underlying rationale for each analytical choice, ensuring a robust and self-validating characterization process.

Physicochemical Properties and Molecular Structure

This compound is a white to off-white solid. Its molecular structure, as confirmed by the methodologies detailed herein, is presented below.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂ClNO₃ | PubChem |

| Molecular Weight | 323.82 g/mol | PubChem |

| CAS Number | 148861-19-8 | ChemicalBook |

| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | PubChem |

| Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C | PubChem |

The Strategic Imperative for Multi-Technique Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for the complete assignment of the this compound structure.

¹H NMR Spectroscopy Protocol and Interpretation

Objective: To identify and assign all proton environments within the molecule, confirming the connectivity and stereochemical relationships.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for this compound and its well-characterized residual solvent peak.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping multiplets of the piperidine ring protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Expected ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | The electron-withdrawing carbonyl group deshields these aromatic protons, shifting them downfield. |

| ~7.45 | Doublet | 2H | Ar-H (meta to C=O) | These protons are further from the carbonyl group and thus appear at a slightly higher field. |

| ~3.70 | Multiplet | 2H | Piperidine-H (axial, adjacent to N) | The protons on the carbons adjacent to the nitrogen are deshielded by the electronegative atom. |

| ~3.20 | Multiplet | 1H | Piperidine-H (methine, C4) | This proton is adjacent to the carbonyl group, causing a significant downfield shift. |

| ~2.90 | Multiplet | 2H | Piperidine-H (equatorial, adjacent to N) | |

| ~1.80 | Multiplet | 4H | Piperidine-H (C3, C5) | These protons are part of the aliphatic ring and appear in the expected region. |

| 1.48 | Singlet | 9H | BOC (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

¹³C NMR and DEPT-135 Spectroscopy Protocol and Interpretation

Objective: To identify all unique carbon environments and differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectra on the same 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment and a DEPT-135 experiment.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 scans or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the spectra similarly to the ¹H NMR data. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Expected ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~202.0 | Absent | C=O (ketone) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~154.8 | Absent | C=O (BOC) | The carbamate carbonyl is also deshielded but appears upfield relative to the ketone. |

| ~139.0 | Absent | Ar-C (ipso, C-Cl) | |

| ~135.5 | Absent | Ar-C (ipso, C-C=O) | |

| ~129.8 | Positive | Ar-CH | Aromatic CH carbons. |

| ~129.0 | Positive | Ar-CH | Aromatic CH carbons. |

| ~80.5 | Absent | -C(CH₃)₃ (quaternary) | The quaternary carbon of the BOC group. |

| ~45.0 | Positive | Piperidine-CH (C4) | The methine carbon adjacent to the carbonyl group. |

| ~43.0 | Negative | Piperidine-CH₂ (C2, C6) | The carbons adjacent to the nitrogen atom. |

| ~28.8 | Negative | Piperidine-CH₂ (C3, C5) | |

| ~28.4 | Positive | -C(CH₃)₃ (methyls) | The three equivalent methyl carbons of the BOC group. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass of the molecular ion, thereby confirming the elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required for high-resolution mass accuracy.

-

Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the theoretical mass of the protonated molecule.

Expected HRMS Data:

-

Theoretical Mass [M+H]⁺: 324.1361 (for C₁₇H₂₃ClNO₃⁺)

-

Observed Mass: Should be within 5 ppm of the theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Objective: To induce fragmentation of the parent ion and analyze the resulting daughter ions to corroborate the proposed structure.

Workflow Diagram:

Caption: Tandem Mass Spectrometry (MS/MS) workflow for fragmentation analysis.

Key Fragmentation Pathways:

-

Loss of the BOC group: A characteristic fragmentation is the loss of isobutylene (-56 Da) and CO₂ (-44 Da) or the entire BOC group (-100 Da).

-

Cleavage at the piperidine ring: Fragmentation of the piperidine ring can also be observed.

-

Benzoyl Cation: The formation of the 4-chlorobenzoyl cation (m/z 139) is a highly probable and diagnostic fragmentation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Attenuated Total Reflectance (ATR) IR Protocol

Objective: To confirm the presence of key functional groups (ketone, carbamate, C-Cl bond).

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1240 | Strong | C-N stretch |

| ~840 | Strong | C-Cl stretch |

Integrated Data Analysis and Final Structure Confirmation

The definitive structure elucidation of this compound is achieved through the synergistic interpretation of all acquired data.

Workflow for Structure Confirmation:

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE CAS number 209808-06-0

An In-depth Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE (CAS: 209808-06-0)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged structures" has become a cornerstone of efficient medicinal chemistry. These are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The benzoylpiperidine fragment, the core of our subject molecule, is a quintessential example of such a scaffold.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly valuable framework in the design of novel therapeutics.[1] This guide provides a detailed examination of this compound, a key intermediate that leverages the power of this privileged structure, offering researchers and drug development professionals a comprehensive technical resource.

Molecular Overview and Physicochemical Properties

This compound, identified by the CAS number 209808-06-0, is a synthetically versatile intermediate.[2] The molecule integrates a piperidine ring protected by a tert-butoxycarbonyl (BOC) group, which is crucial for directing and controlling reactivity in multi-step syntheses. The 4-chlorobenzoyl moiety provides a site for further functionalization and is a key pharmacophoric element in many biologically active compounds.

Key Physicochemical Data

For ease of reference, the fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 209808-06-0 | [2][3] |

| Molecular Formula | C₁₇H₂₂ClNO₃ | [3] |

| Molecular Weight | 323.81 g/mol | [3] |

| Monoisotopic Mass | 323.1288213 u | [3] |

| Appearance | White to off-white solid (Typical) | Inferred from related compounds |

| Topological Polar Surface Area | 46.6 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable method for forging the key carbon-carbon bond between the piperidine and chlorophenyl moieties.

Generalized Synthetic Protocol

A common and effective approach involves the following steps:

-

Activation of the Carboxylic Acid: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is activated to form a more reactive acylating agent. This can be achieved by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by using peptide coupling agents.

-

Friedel-Crafts Acylation: The activated acylating agent is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, increasing its electrophilicity and facilitating the attack by the electron-rich chlorobenzene ring.

-

Work-up and Purification: The reaction is quenched, typically with a dilute acid wash, followed by extraction with an organic solvent. The crude product is then purified, most commonly via recrystallization or column chromatography, to yield the final product.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below. This process highlights the critical transformation from the piperidine carboxylic acid precursor to the final ketone product.

Caption: Generalized workflow for the synthesis of 1-BOC-4-(4-chlorobenzoyl)-piperidine.

Analytical and Quality Control Regimen

To ensure the identity, purity, and integrity of this compound, a multi-technique analytical approach is essential. This self-validating system confirms the molecular structure and quantifies any impurities.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure, including the connectivity of atoms and the presence of the BOC protecting group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The presence of a strong carbonyl (C=O) stretch from the ketone and the urethane of the BOC group are characteristic spectral features.[4]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound by separating it from starting materials, by-products, and other impurities.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~1.7-4.2 ppm), and the aromatic protons of the chlorobenzoyl group (doublets, ~7.4-7.8 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm), the BOC carbonyl (~154 ppm), the piperidine carbons, the aromatic carbons, and the ketone carbonyl (~195-200 ppm).[5][6] |

| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the ketone (~1680 cm⁻¹) and the BOC urethane (~1690 cm⁻¹). C-H stretches (~2800-3000 cm⁻¹), and C-Cl stretches (~800-680 cm⁻¹).[4] |

| MS (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of 323.81. |

Quality Control Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized batch of the target compound.

Caption: A standard quality control workflow for batch analysis and release.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a critical starting point. Its value lies in the strategic placement of its functional groups, which allows for diverse chemical modifications.

-

Privileged Scaffold: The benzoylpiperidine core is a well-established privileged structure found in numerous central nervous system (CNS) active agents, including antipsychotics and serotonin receptor modulators.[1]

-

Intermediate for API Synthesis: This compound serves as a key building block for more complex Active Pharmaceutical Ingredients (APIs). The BOC group can be easily removed under acidic conditions to reveal a secondary amine, which can then be alkylated or acylated to build out the final molecule. The ketone can be reduced to an alcohol or converted to an amine via reductive amination, opening further avenues for diversification.

-

Neurological Disorder Research: Derivatives of this scaffold are frequently explored for their potential to treat neurological and psychiatric conditions. The 4-chlorobenzoyl group often plays a critical role in binding to target receptors, such as dopamine and serotonin receptors.[1][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific MSDS for this exact compound is not publicly available, guidelines can be established based on structurally related molecules.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

References

-

1-Boc-4-AP. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved January 17, 2026, from [Link]

- Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents.

-

Hexamethylene diisocyanate. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

-

Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (2020). Policija. Retrieved January 17, 2026, from [Link]

-

4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Table 3-3, Physical and Chemical Properties of Hexamethylene Diisocyanate. (1998). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ijert.org [ijert.org]

- 5. iris.unica.it [iris.unica.it]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine: Principles and Practices

An In-depth Technical Guide for Drug Development Professionals

Abstract: 1-BOC-4-(4-chloro-benzoyl)-piperidine is a pivotal precursor in medicinal chemistry, serving as a key structural motif in the development of various active pharmaceutical ingredients (APIs). Its synthesis is a critical step in the manufacturing pipeline for numerous therapeutics. This guide provides an in-depth examination of a robust and widely employed synthetic strategy: the addition of a Grignard reagent to a nitrile precursor. We will dissect the mechanistic underpinnings of this approach, provide a detailed, field-tested experimental protocol, and discuss the necessary purification and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of a ketone such as this compound involves the formation of a carbon-carbon bond between the piperidine ring and the chlorophenyl moiety. A retrosynthetic analysis reveals two primary logical disconnections, leading to two common synthetic strategies:

-

Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring. In this context, one could envision reacting chlorobenzene with a derivative of the piperidine ring, such as 1-BOC-piperidine-4-carbonyl chloride, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[1][2][3] While effective for many aromatic ketones, this pathway can be complicated by the need for stoichiometric amounts of a corrosive Lewis acid and potentially harsh reaction conditions.[4]

-

Organometallic Addition (Grignard Reaction): This strategy utilizes the nucleophilic character of an organometallic reagent. The most direct application involves the reaction of a 4-chlorophenylmagnesium halide (a Grignard reagent) with an electrophilic piperidine-4-carboxamide derivative (like a Weinreb amide) or, more commonly, 1-BOC-4-cyanopiperidine.[5][6] The addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the resulting imine intermediate, provides the desired ketone in a highly efficient manner.[7]

Rationale for Pathway Selection: For the synthesis of this compound, the Grignard-nitrile pathway is often preferred. It offers several distinct advantages:

-

Milder Conditions: It avoids the use of strong, corrosive Lewis acids required for Friedel-Crafts reactions.

-

High Selectivity: The reaction is highly regioselective, with the nucleophilic Grignard reagent specifically targeting the electrophilic carbon of the nitrile.

-

Commercial Availability: The primary starting materials, 1-bromo-4-chlorobenzene (for the Grignard) and 1-BOC-4-cyanopiperidine, are readily available or can be synthesized via established methods.[8]

This guide will focus exclusively on the Grignard-nitrile pathway, providing a detailed protocol from starting materials to the purified final product.

The Grignard-Nitrile Pathway: A Detailed Protocol

The synthesis is a two-part process: the formation of the Grignard reagent and its subsequent reaction with the nitrile-containing piperidine precursor.

Mechanistic Principle

The core of the synthesis is the nucleophilic addition of the carbanionic carbon from the 4-chlorophenylmagnesium bromide to the electrophilic carbon of the nitrile group on the 1-BOC-4-cyanopiperidine ring. This forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes this intermediate to yield the final ketone product.

Experimental Workflow Diagram

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

Abstract

1-BOC-4-(4-chloro-benzoyl)-piperidine, also known by its IUPAC name tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate, is a pivotal chemical intermediate in contemporary drug discovery and development. Its unique structure, which combines a piperidine core, a protective tert-butyloxycarbonyl (BOC) group, and a functionalized aromatic moiety, makes it a versatile building block for synthesizing a wide range of complex pharmaceutical agents. This guide provides an in-depth examination of this compound, detailing its fundamental physicochemical properties, including its precise molecular weight. Furthermore, it outlines a robust framework for its synthesis and purification, presents validated analytical methodologies for quality control, and discusses its broader applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.

Introduction to a Core Synthetic Intermediate

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold—a structural motif frequently found in marketed drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound is a highly functionalized derivative of this core structure, designed for versatility in multi-step synthetic campaigns.

-

The Piperidine Scaffold : This nitrogenous six-membered heterocyclic ring is a cornerstone in the design of central nervous system (CNS) agents, analgesics, and antihistamines, among other therapeutic classes. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

-

The BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is an essential feature, temporarily masking the reactivity of the piperidine nitrogen. This protection is crucial as it prevents the nitrogen from participating in unwanted side reactions during subsequent chemical modifications. The BOC group is prized for its stability under a wide range of reaction conditions and its clean, straightforward removal under acidic conditions.

-

The 4-Chlorobenzoyl Moiety : This component serves as a key functional "handle." The ketone can be targeted for further reactions (e.g., reduction to an alcohol or conversion to an amine via reductive amination), while the chlorinated phenyl ring provides a site for diverse coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or can itself be a critical pharmacophoric element for binding to target proteins.

Physicochemical Properties and Characterization

Accurate characterization of a synthetic intermediate is the foundation of reproducible and successful drug development. The key properties of this compound are summarized below.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate | [1] |

| CAS Number | 209808-06-0 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₂ClNO₃ | [2][4] |

| Molecular Weight | 323.82 g/mol | [1] |

| Alternate MW Value | 323.81 g/mol | [2][3] |

| Appearance | Light Brown Solid | [1] |

| Purity | ≥96-98% | [1][2] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |

Molecular Structure

The chemical structure dictates the reactivity and utility of the molecule.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

The synthesis of piperidine derivatives often involves building complexity around a pre-formed ring. A common and industrially scalable approach for this target molecule involves the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis logically proceeds from the commercially available N-BOC-piperidine-4-carboxylic acid.

-

Activation of the Carboxylic Acid : The synthesis begins by converting the carboxylic acid of the starting material into a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is critical as the carboxylic acid itself is not electrophilic enough to participate in the subsequent acylation.

-

Friedel-Crafts Acylation : The resulting acyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing its electrophilicity. This potent electrophile is then attacked by the electron-rich chlorobenzene ring, preferentially at the para position due to steric hindrance and the directing effects of the chlorine atom, to form the desired ketone.

-

Work-up and Purification : The reaction is quenched with water or dilute acid to destroy the catalyst and any remaining reactive species. The crude product is then extracted and purified, typically by column chromatography or recrystallization, to yield the final high-purity product.

Caption: Proposed synthetic workflow for this compound.

Analytical Quality Control

Ensuring the purity and identity of synthetic intermediates is a non-negotiable aspect of pharmaceutical development. A multi-pronged analytical approach is required for robust quality control. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identity confirmation.[5]

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse technique for analyzing non-volatile and thermally sensitive compounds like our target molecule.[5] A reversed-phase method is typically employed.

Self-Validating Protocol:

-

System Preparation : Equilibrate an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: Acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic piperidine compound.[6]

-

-

Gradient Elution :

-

0-2 min: 10% B

-

2-15 min: Ramp linearly from 10% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 10% B (re-equilibration)

-

Rationale: A gradient is necessary to elute the relatively nonpolar compound in a reasonable time while also separating it from more polar starting materials and more nonpolar byproducts.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at 254 nm.

-

Rationale: The chlorobenzoyl group contains a strong chromophore that absorbs UV light, making detection sensitive and reliable.

-

-

Sample Preparation : Accurately weigh and dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Analysis : Inject 10 µL. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS provides orthogonal data, confirming both the retention time and the mass-to-charge ratio (m/z) of the compound, which provides definitive structural evidence.

Self-Validating Protocol:

-

System Preparation : Use a GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Column : Use a low-bleed, non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector : Set to 280°C with a split ratio of 50:1.

-

Rationale: A high temperature ensures complete volatilization, while the split injection prevents column overloading.

-

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program :

-

Initial: 150°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 20°C/min.

-

Hold: Hold at 300°C for 5 minutes.

-

-

MS Parameters :

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Scan Range: 50-550 amu.

-

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of Dichloromethane.

-

Analysis : Inject 1 µL. The identity is confirmed by matching the resulting mass spectrum with the expected fragmentation pattern (e.g., loss of the BOC group, characteristic isotopic pattern of chlorine).

Caption: General analytical workflow for quality control assessment.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is a precursor to scaffolds found in a multitude of development programs. For instance, related piperidine-based structures are integral to the synthesis of kinase inhibitors for oncology, modulators of G-protein coupled receptors (GPCRs) for neurological disorders, and inhibitors of enzymes involved in inflammatory diseases.[7] The strategic placement of the ketone and the BOC-protected nitrogen allows for sequential and controlled chemical modifications, enabling the construction of large and diverse chemical libraries for high-throughput screening or the execution of focused, rational drug design campaigns.

Conclusion

This compound stands out as a meticulously designed and highly versatile chemical tool. Its well-defined physicochemical properties, led by a molecular weight of 323.82 g/mol , combined with robust synthetic and analytical protocols, underscore its reliability as a starting material. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this intermediate is essential for accelerating the discovery and development of the next generation of therapeutics.

References

-

This compound. 3B Scientific (Wuhan) Corporation. [Link]

-

1-Boc-4-(4-Chlorobenzoyl)piperidine. Arctom. [Link]

-

This compound. BIOFOUNT. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

Tert-butyl Piperidine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

Sources

- 1. This compound | 209808-06-0 [sigmaaldrich.cn]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 209808-06-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-BOC-4-(4-chloro-benzoyl)-piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Leveraging expert interpretation of spectral data from analogous structures, this guide serves as a valuable resource for the characterization and quality control of this important synthetic intermediate.

Introduction

This compound (CAS No. 209808-06-0) is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The presence of the tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 4-chlorobenzoyl moiety provides a site for further molecular elaboration. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a thorough understanding of the compound's spectroscopic signature is essential.

This guide will delve into the theoretical and practical aspects of the spectroscopic data for this compound, providing predicted data based on the analysis of structurally related molecules and established principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The key structural components are the N-BOC protected piperidine ring and the 4-substituted benzoyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals corresponding to the protons of the BOC group, the piperidine ring, and the chlorobenzoyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (BOC) | ~1.47 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| Piperidine (H2, H6 - axial & equatorial) | ~2.80 - 4.20 | Multiplet | 4H | Due to the conformational rigidity and the electronic effect of the nitrogen and the BOC group, these protons are diastereotopic and appear as complex multiplets. |

| Piperidine (H3, H5 - axial & equatorial) | ~1.60 - 1.90 | Multiplet | 4H | These protons are also diastereotopic and will show complex splitting patterns. |

| Piperidine (H4) | ~3.20 - 3.50 | Multiplet | 1H | This methine proton is coupled to the adjacent methylene protons and the carbonyl group, resulting in a complex multiplet. |

| Aromatic (Hortho to C=O) | ~7.90 | Doublet | 2H | These protons are deshielded by the adjacent carbonyl group and will appear as a doublet due to coupling with the meta protons. |

| Aromatic (Hmeta to C=O) | ~7.45 | Doublet | 2H | These protons are coupled to the ortho protons, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Ketone) | ~198 | The carbonyl carbon of the benzoyl group is significantly deshielded. |

| Carbonyl (BOC) | ~155 | The carbonyl carbon of the BOC protecting group. |

| Aromatic (C-Cl) | ~139 | The aromatic carbon attached to the chlorine atom. |

| Aromatic (C-C=O) | ~135 | The aromatic carbon attached to the carbonyl group. |

| Aromatic (CH, ortho to C=O) | ~130 | Aromatic methine carbons adjacent to the carbonyl group. |

| Aromatic (CH, meta to C=O) | ~129 | Aromatic methine carbons meta to the carbonyl group. |

| Quaternary (BOC) | ~80 | The quaternary carbon of the tert-butyl group. |

| Piperidine (C4) | ~45 | The methine carbon of the piperidine ring attached to the benzoyl group. |

| Piperidine (C2, C6) | ~43 | The methylene carbons adjacent to the nitrogen atom. |

| Piperidine (C3, C5) | ~29 | The methylene carbons beta to the nitrogen atom. |

| Methyl (BOC) | ~28 | The methyl carbons of the tert-butyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, C-N, C-O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | ~1685 | Strong | Characteristic absorption for an aryl ketone. |

| C=O Stretch (Urethane) | ~1695 | Strong | The carbonyl of the BOC group. |

| C-H Stretch (Aromatic) | ~3050-3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | ~2850-2980 | Medium-Strong | Stretching vibrations of the C-H bonds in the piperidine and BOC groups. |

| C-N Stretch | ~1160-1250 | Medium | Stretching vibration of the C-N bond in the piperidine ring. |

| C-O Stretch | ~1160-1210 | Strong | Stretching vibrations of the C-O bonds in the BOC group. |

| C-Cl Stretch | ~1090 | Medium-Strong | Characteristic absorption for the C-Cl bond on the aromatic ring. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 323.82 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 324.1 | The protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed at m/z 324 and 326. |

| [M+Na]⁺ | 346.1 | The sodium adduct, which is commonly observed in ESI-MS. The isotopic pattern for chlorine will also be present. |

| [M-BOC+H]⁺ | 224.1 | Loss of the BOC group (100 Da) is a common fragmentation pathway. |

| [4-chlorobenzoyl]⁺ | 139.0 | Fragmentation leading to the 4-chlorobenzoyl cation. The isotopic pattern for chlorine will be observed at m/z 139 and 141. |

| [BOC]⁺ | 57.1 | The tert-butyl cation is a very stable fragment and is often observed from the loss of the BOC group. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust framework for scientists engaged in the synthesis, purification, and application of this versatile chemical intermediate. Adherence to the outlined experimental protocols will enable accurate and reliable structural verification, ensuring the integrity of downstream research and development activities.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

The Lynchpin of Neuroactive Drug Design: A Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

<

Abstract

In the intricate world of medicinal chemistry, certain molecular frameworks emerge as "privileged structures"—scaffolds that can interact with multiple biological targets, offering a fertile ground for drug discovery. The benzoylpiperidine moiety is a prime example of such a scaffold, and its N-BOC protected derivative, 1-BOC-4-(4-chloro-benzoyl)-piperidine , represents a critical and versatile intermediate in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of this compound's synthesis, chemical rationale, and its pivotal role as a building block in modern drug development. We will dissect its structural significance, provide detailed synthetic protocols, and illuminate its application in creating potent and selective neuroactive compounds.

Introduction: Deconstructing a Versatile Intermediate

This compound (also known as tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate) is not a therapeutic agent in itself. Rather, it is a high-value chemical intermediate—a pre-fabricated molecular component that streamlines the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[] Its structure is a masterful convergence of key chemical features that medicinal chemists exploit for efficient and targeted synthesis.

-

The Piperidine Ring: This nitrogen-containing heterocycle is a ubiquitous feature in pharmaceuticals, particularly CNS-active drugs.[4] It provides a three-dimensional structure that can effectively orient functional groups to interact with biological targets.

-

The N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a crucial element. It "protects" the highly reactive piperidine nitrogen, preventing it from participating in unwanted side reactions during synthesis.[5][6] This allows for precise chemical modifications at other points on the molecule. The BOC group is stable under many reaction conditions but can be cleanly removed with acid when desired, unmasking the nitrogen for subsequent functionalization.[7]

-

The 4-Chlorobenzoyl Moiety: This part of the molecule serves two purposes. The ketone (carbonyl group) acts as a handle for further chemical transformations, such as reduction to an alcohol or conversion to an amine via reductive amination.[8] The 4-chloro substituent on the phenyl ring is a common feature in many neuroleptics and influences the electronic properties and binding affinity of the final drug molecule.[9]

The combination of these features makes this compound a preferred starting point for creating libraries of compounds for screening and developing drugs targeting neurological disorders.[10]

Caption: Chemical structure of the core intermediate.

Synthesis and Chemical Profile

The most common and efficient method for synthesizing 4-aroylpiperidines is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Rationale: The strategy involves reacting a protected piperidine derivative, which acts as the acyl source, with an aromatic compound (in this case, chlorobenzene) in the presence of a Lewis acid catalyst. Using N-BOC-piperidine-4-carboxylic acid or its activated form (like an acid chloride or Weinreb amide) is a standard approach.[2] The Weinreb amide is particularly useful as it prevents over-addition, a common side reaction with more reactive organometallic reagents.[2]

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative synthesis.

Step 1: Activation of the Carboxylic Acid (if necessary)

-

N-BOC-piperidine-4-carboxylic acid is converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM). This creates a highly reactive electrophile.

Step 2: Friedel-Crafts Acylation

-

Setup: A multi-neck, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, a Lewis acid catalyst) and chlorobenzene (both the reactant and solvent).

-

Cooling: The mixture is cooled to 0-5 °C in an ice bath to control the exothermic reaction.

-

Addition: A solution of N-BOC-piperidine-4-carbonyl chloride in anhydrous chlorobenzene is added dropwise to the cooled mixture over 1-2 hours. Maintaining a low temperature is critical to prevent side reactions and degradation.

-

Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Caption: General workflow for synthesis and purification.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₂ClNO₃ |

| Molecular Weight | 323.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, THF) |

| Purity (Typical) | >98% (by HPLC) |

Core Application: A Scaffold for CNS-Active Agents

The true value of this compound lies in its role as a versatile precursor. After its synthesis, it serves as a branching point for creating diverse molecular architectures. The two primary points of modification are the ketone and the protected nitrogen.

Modification Pathway 1: Deprotection and N-Alkylation

The BOC group can be efficiently removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane.[7] This exposes the piperidine nitrogen, which can then be alkylated with various electrophiles (e.g., benzyl halides, phenethyl halides) to introduce pharmacologically important side chains. This N-alkylation step is fundamental in the synthesis of many antipsychotic and analgesic drugs.[8][11]

Modification Pathway 2: Ketone Reduction and Further Functionalization

The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). This creates a chiral center and a new functional group (an alcohol) that can be further modified, for instance, through etherification or esterification. This pathway is crucial for developing ligands for sigma receptors, which are implicated in various neurological conditions.[8][12]

Case Study: Synthesis of a Sigma-1 Receptor Ligand

Sigma receptors are promising targets for treating neuropsychiatric disorders.[12] Many potent sigma-1 ligands are based on the 4-aroylpiperidine scaffold. Let's outline a synthetic route to a representative ligand starting from our intermediate.

Objective: Synthesize a 1-benzyl-4-(hydroxy(4-chlorophenyl)methyl)piperidine derivative, a common motif for sigma-1 affinity.

Step 1: Ketone Reduction

-

This compound is dissolved in methanol and cooled to 0 °C.

-

Sodium borohydride (NaBH₄) is added portion-wise.

-

The reaction is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the methanol is removed under reduced pressure. The product is extracted with ethyl acetate, washed, dried, and purified to yield tert-butyl 4-((4-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate .

Step 2: BOC Deprotection

-

The product from Step 1 is dissolved in a 4M solution of HCl in 1,4-dioxane.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The solvent is evaporated to yield the hydrochloride salt of (4-chlorophenyl)(piperidin-4-yl)methanol .

Step 3: N-Alkylation

-

The hydrochloride salt is dissolved in a solvent like acetonitrile or DMF.

-

A base (e.g., potassium carbonate or triethylamine) is added to neutralize the salt.

-

Benzyl bromide is added, and the reaction is heated to 60-80 °C for several hours.

-

After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated.

-

The final product is purified by chromatography or crystallization.

This multi-step process demonstrates how the initial intermediate is strategically manipulated at its two key functional handles to rapidly build a complex, biologically active molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine in Modern Medicinal Chemistry

This technical guide provides an in-depth exploration of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We will delve into its chemical attributes, strategic applications in synthesis, and the underlying principles that make it a valuable component in the medicinal chemist's toolkit.

Introduction: The Privileged Benzoylpiperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] Within this class of heterocycles, the 4-benzoylpiperidine fragment stands out as a "privileged structure" in medicinal chemistry.[3][4] This is due to its metabolic stability and its presence in a wide array of bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents.[4] The 4-benzoylpiperidine moiety can also be considered a potential bioisostere of the piperazine ring, offering a strategy to modulate the physicochemical properties of a lead compound.[3][4]

Our focus, this compound, combines this privileged scaffold with two key features that enhance its utility in multi-step synthesis: a tert-butoxycarbonyl (BOC) protecting group and a 4-chlorobenzoyl substituent.

The Strategic Role of the BOC Protecting Group and the 4-Chlorobenzoyl Moiety

The design of this compound is a prime example of strategic functionalization to facilitate complex synthetic routes.

The Indispensable BOC Protecting Group

The tert-butoxycarbonyl (BOC) group is one of the most widely used nitrogen protecting groups in organic synthesis.[2][5] Its popularity stems from a combination of factors:

-

Stability: The BOC group is stable to a wide range of reaction conditions, including basic, nucleophilic, and mild reducing/oxidizing conditions.[2] This allows for selective manipulation of other functional groups within the molecule without disturbing the protected piperidine nitrogen.

-

Mild Cleavage: The BOC group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), providing a clean and efficient deprotection step that is orthogonal to many other protecting groups.[5][6]

The presence of the BOC group on the piperidine nitrogen in this compound renders the nitrogen non-nucleophilic, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[6] This is crucial for achieving high yields and purity in multi-step syntheses.[5]

The 4-Chlorobenzoyl Moiety: A Handle for Biological Activity and Further Functionalization

The 4-chlorobenzoyl group at the 4-position of the piperidine ring serves two primary purposes:

-

A Key Pharmacophoric Element: In many bioactive compounds, the 4-chlorobenzoyl moiety is a critical component of the pharmacophore, responsible for key interactions with the biological target. For instance, in the development of monoacylglycerol lipase (MAGL) inhibitors, this group has been shown to be important for potent and reversible inhibition.[7]

-

A Versatile Chemical Handle: The ketone functionality of the benzoyl group is a versatile handle for a variety of chemical transformations, including:

-

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, introducing a new chiral center.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the ketone provides a straightforward route to tertiary alcohols, enabling the introduction of diverse substituents.[8][9][10]

-

Wittig-type Reactions: Conversion of the ketone to an alkene allows for the extension of the carbon skeleton.

-

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of the 4-chlorobenzoylpiperidine scaffold is in the development of inhibitors for monoacylglycerol lipase (MAGL).[1][7][11][12][13] MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[11] Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[1][7][11]

The 4-chlorobenzoylpiperidine core has been identified as a key structural motif for potent and reversible MAGL inhibitors.[7] this compound serves as an excellent starting point for the synthesis of such inhibitors.

Conceptual Synthetic Workflow for MAGL Inhibitors

The following diagram illustrates a conceptual workflow for the synthesis of MAGL inhibitors starting from this compound.

Caption: Conceptual workflow for MAGL inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone Analog

The following protocol is adapted from the synthesis of related 4-chlorobenzoylpiperidine derivatives and illustrates the practical application of our building block.[7]

Step 1: Deprotection of this compound

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford (4-chlorophenyl)(piperidin-4-yl)methanone.

Step 2: N-Acylation of (4-Chlorophenyl)(piperidin-4-yl)methanone

-

Dissolve the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).

-

Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 209808-06-0 |

| Molecular Formula | C₁₇H₂₂ClNO₃ |

| Molecular Weight | 323.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be obtained for each synthesized batch to confirm identity and purity.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. The presence of the BOC protecting group allows for controlled, sequential reactions, while the 4-chlorobenzoyl moiety serves as both a key pharmacophoric element and a versatile functional handle. Its application in the development of MAGL inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its utility and a practical framework for its application in the laboratory.

References

-

Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(26), 4175-4183. [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7384-7403. [Link]

-

Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 59(22), 10349-10370. [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. [Link]

-

Zambon Group S.P.A. (2004). A Process For Synthesizing Loratadine. [Link]

-

Bononi, G., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Zhang, Y., et al. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Insights in Biology and Medicine. [Link]

-

Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

- Zambon Group S.P.A. (2003). Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo(5,6)-cyclohepta-(1,2b)-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).

- Cipla Limited. (2006). A process for the manufacturing of loratadine and its intermediates.

-

Singh, P., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1185-1195. [Link]

-

Granchi, C., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 115916. [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ResearchGate. [Link]

-

Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

-

Obniska, J., et al. (2012). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

-

Caldwell, J. J., & Collins, I. (2024). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. Deakin University. [Link]

- Shanghai Institute of Pharmaceutical Industry. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. Journal of Organic Chemistry, 67(26), 9346-9353. [Link]

-

Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. PubMed. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Kourilova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. [Link]

Sources

- 1. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A computational study on addition of Grignard reagents to carbonyl compounds [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Literature review of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE synthesis

An In-depth Technical Guide to the Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE